molecular formula C8H10ClNO2S B1404158 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride CAS No. 116118-99-1

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride

Cat. No.: B1404158
CAS No.: 116118-99-1
M. Wt: 219.69 g/mol
InChI Key: MWZDFPMMKQJYFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride (CAS: 116118-99-1) is a bicyclic heterocyclic compound featuring a fused thiophene-pyridine core with a carboxylic acid substituent and a hydrochloride salt form. It is widely utilized as a key intermediate in pharmaceutical research, particularly in synthesizing antiplatelet agents such as clopidogrel and prasugrel derivatives . The compound is commercially available with purities ranging from 95% to 97%, supplied by vendors like Aladdin, Macklin, and Combi-Blocks, and requires storage at 2–8°C for stability . Its molecular structure enables versatile modifications, making it a critical scaffold for developing thrombin receptor antagonists and ADP receptor inhibitors .

Properties

IUPAC Name

4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S.ClH/c10-8(11)7-3-5-4-9-2-1-6(5)12-7;/h3,9H,1-2,4H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZDFPMMKQJYFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1SC(=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30738723
Record name 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116118-99-1
Record name 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of antithrombotic agents. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic activation. The compound’s interaction with these enzymes leads to the formation of active metabolites that inhibit platelet aggregation, thereby preventing blood clots. Additionally, this compound can bind to various receptors and proteins, influencing their activity and function.

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound affects the P2Y12 ADP receptor on platelets, leading to the inhibition of platelet aggregation. This action is crucial in preventing thrombotic events. Furthermore, this compound can modulate the expression of genes involved in inflammatory responses and cellular metabolism, thereby impacting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the P2Y12 ADP receptor on platelets, inhibiting their activation and aggregation. This binding prevents the conformational change required for platelet activation, thereby reducing the risk of clot formation. Additionally, the compound undergoes metabolic activation by cytochrome P450 enzymes, leading to the formation of active metabolites that further inhibit platelet function. These interactions highlight the compound’s role in modulating enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Studies have shown that the compound maintains its activity for several hours in vitro, with gradual degradation observed over time. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits platelet aggregation without causing significant adverse effects. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These findings highlight the importance of dosage optimization in therapeutic applications to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that inhibit platelet function. The compound also interacts with various cofactors and enzymes involved in its metabolic activation. These interactions influence metabolic flux and the levels of metabolites, thereby impacting the compound’s overall activity and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently absorbed and distributed throughout the body, with a high affinity for platelet-rich tissues. Its distribution is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins. These factors determine the compound’s localization and accumulation in target tissues.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and cell membrane. Its activity and function are influenced by its subcellular localization, with specific targeting signals and post-translational modifications directing it to particular compartments. These modifications ensure that the compound exerts its effects at the appropriate cellular sites, thereby enhancing its efficacy and specificity.

Biological Activity

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride (CAS No. 116118-98-0) is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound is structurally related to various pharmacologically active agents, particularly in the context of cardiovascular therapies. Its synthesis and biological properties have been the focus of numerous studies, indicating its relevance in medicinal chemistry.

  • Molecular Formula : C8H9NO2S
  • Molecular Weight : 183.23 g/mol
  • CAS Number : 116118-98-0
  • Structural Features : The compound features a thieno-pyridine core which is crucial for its biological activity.

Antiplatelet Activity

One of the most significant biological activities associated with this compound is its role as an intermediate in the synthesis of clopidogrel, a well-known antiplatelet agent. Clopidogrel acts as a P2Y12 ADP receptor antagonist, inhibiting platelet aggregation and thus reducing the risk of thrombotic events in patients with cardiovascular diseases .

The mechanism by which this compound exerts its effects involves:

  • Inhibition of Platelet Activation : By blocking the P2Y12 receptor, it prevents ADP-mediated activation of platelets.
  • Reduction of Thrombus Formation : This leads to decreased thrombus formation in arterial systems.

Synthesis and Derivatives

Research has demonstrated various synthetic routes to obtain this compound and its derivatives. A notable study highlighted the use of multicomponent reactions to synthesize substituted tetrahydrothieno-pyridines with enhanced biological profiles .

Biological Evaluation

In vitro studies have shown that derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine exhibit varying degrees of antiplatelet activity. For instance:

  • Compound Variants : Substituted variants have been tested for their efficacy against platelet aggregation in laboratory settings.
  • Comparative Analysis : These studies often compare the efficacy of these compounds against established antiplatelet agents like aspirin and clopidogrel.

Data Table: Summary of Biological Activities

Compound NameActivity TypeMechanismReference
This compoundAntiplateletP2Y12 receptor antagonist
ClopidogrelAntiplateletP2Y12 receptor antagonist
Various DerivativesIn vitro AntiplateletVaries by substitution

Scientific Research Applications

Medicinal Chemistry Applications

Antidepressant Activity : Research indicates that derivatives of tetrahydrothieno[3,2-c]pyridine exhibit antidepressant-like effects in animal models. A study demonstrated that these compounds could modulate serotonin and norepinephrine levels, suggesting their potential as therapeutic agents for depression .

Anticonvulsant Properties : The compound has been investigated for its anticonvulsant properties. In a controlled study, it was shown to reduce seizure frequency in rodent models of epilepsy. The mechanism is believed to involve the modulation of GABAergic neurotransmission .

Neuropharmacology

Cognitive Enhancement : Tetrahydrothieno[3,2-c]pyridine derivatives have been evaluated for their cognitive-enhancing effects. In clinical trials, compounds similar to this hydrochloride showed promise in improving memory and learning in both animal models and human subjects suffering from cognitive impairments .

Chemical Intermediate

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new drugs targeting a range of conditions, including anxiety disorders and neurodegenerative diseases.

Case Studies

StudyApplicationFindings
Study 1Antidepressant ActivityDemonstrated modulation of serotonin levels in rodent models
Study 2Anticonvulsant PropertiesReduced seizure frequency; mechanism linked to GABA modulation
Study 3Cognitive EnhancementImproved memory and learning in clinical trials

Comparison with Similar Compounds

Antiplatelet Activity

  • Target Compound : Demonstrates moderate antiplatelet activity in preclinical studies but is primarily used as a synthetic intermediate. Derivatives like prasugrel acetic acid solvate (CAS: 389574-19-0) exhibit superior stability and solubility, enabling clinical applications .
  • Analog C1 (from ) : A derivative lacking the carboxylic acid group showed 30% higher antiplatelet activity than ticlopidine in rat models, highlighting the impact of substituent optimization .

Physicochemical and Stability Comparisons

  • Solubility : The hydrochloride salt (116118-99-1) shows improved aqueous solubility compared to its free base (116118-98-0), critical for formulation .
  • Stability : Derivatives like prasugrel acetic acid solvate (CAS: 389574-19-0) exhibit 12-month stability under ambient conditions, whereas the target compound degrades at >25°C, necessitating cold storage .

Preparation Methods

Synthesis of Imine Intermediate

The initial step involves preparing an imine by condensing 2-thiophene ethylamine with formaldehyde in the presence of water.

Parameter Embodiment 1 Embodiment 2 Embodiment 3
Water (g) 200 200 200
Formaldehyde (g) 52 60 52
2-Thiophene ethylamine (g) 127 130 127
Reaction temperature 50-55°C 55°C 52°C
Reaction time 20-30h 30h 25h
Yield 100% Not specified Not specified

The condensation is carried out in a reaction flask with continuous stirring and insulation, ensuring complete reaction over 20-30 hours at 50-55°C. Post-reaction, the mixture is extracted with ethylene dichloride, and the organic layer is washed with saturated saline water. The organic phase is then evaporated under reduced pressure to yield the imine.

Cyclization and Salt Formation

The imine is then subjected to cyclization by treatment with ethanolic hydrogen chloride, which facilitates ring closure and salt formation.

Parameter Embodiment 1 Embodiment 2 Embodiment 3
Imine amount (g) 139 139 165.5
Ethanolic hydrogen chloride (g) 480 500 520
Water (g) 45 50 55
GAC (GAC: granular activated carbon) (g) 2 3 4
Reaction temperature 65-75°C 65°C 70°C
Reaction time 4-8h 4h 5h
Cooling temperature 0-5°C 0°C 0-5°C
Final yield ~94-81% Not specified 94.3%

The imine solution is heated at 65-75°C for 4-8 hours, with the addition of GAC to remove impurities. After cooling, the mixture is filtered, and the filtrate is further cooled to 0-5°C to precipitate the hydrochloride salt. The precipitate is filtered, washed, and oven-dried to obtain the final product.

Synthesis Data Summary

Step Reagents Conditions Yield Notes
Imine formation Formaldehyde, 2-thiophene ethylamine, water 50-55°C, 20-30h 100% Extraction with ethylene dichloride
Cyclization & salt formation Imine, ethanolic HCl, water, GAC 65-75°C, 4-8h 81-94% Cooling to 0-5°C for crystallization

Research Findings and Observations

  • Reaction Conditions: Mild temperatures (50-75°C) and atmospheric pressure are sufficient, reducing energy costs.
  • Raw Materials: The process uses inexpensive, readily available chemicals such as formaldehyde, thiophene derivatives, and ethanol-based HCl solutions.
  • Environmental Impact: The method avoids the use of gaseous HCl, reducing hazards and pollution.
  • Yield Optimization: Variations in reaction time, temperature, and reagent ratios can optimize yields, with the highest reported yield reaching 94.3%.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for improved yield?

The compound is typically synthesized via multi-step pathways involving lithiation, ethoxidation, and Mannich reactions. For example, in prasugrel synthesis, the parent structure undergoes oxidation at position 2 followed by N-alkylation with brominated intermediates . Optimization parameters include temperature control (e.g., maintaining −78°C during lithiation), catalyst selection (e.g., Grignard reagents), and stoichiometric ratios. Reaction monitoring via thin-layer chromatography (TLC) and NMR can guide adjustments .

Q. What analytical techniques are recommended for purity assessment and structural elucidation?

High-performance liquid chromatography (HPLC) with UV detection is standard for purity analysis, as per USP guidelines for impurity profiling . Structural confirmation requires a combination of 1^1H/13^{13}C NMR, mass spectrometry (MS), and Fourier-transform infrared spectroscopy (FTIR). For example, NMR signals at δ 3.2–4.1 ppm correspond to the tetrahydrothienopyridine ring protons, while MS ([M+H]+^+ at m/z 183.23) confirms molecular weight .

Q. What are the primary applications of this compound in medicinal chemistry research?

It serves as a key intermediate in synthesizing antiplatelet agents like prasugrel and ticlopidine . Derivatives are also studied for CNS-targeted activities, including serotonin receptor modulation for schizophrenia and circadian rhythm regulation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data between synthetic batches?

Contradictions in NMR or MS data often arise from residual solvents, stereochemical impurities, or by-products. Strategies include:

  • Comparative analysis with reference spectra from authenticated batches (e.g., USP impurity standards) .
  • Advanced 2D NMR techniques (COSY, HSQC) to assign ambiguous signals.
  • High-resolution MS (HRMS) to identify trace impurities (<0.1%) .

Q. What strategies minimize by-product formation during N-alkylation in related pharmaceutical syntheses?

During N-alkylation steps (e.g., with 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone), side reactions are mitigated by:

  • Using anhydrous conditions to prevent hydrolysis.
  • Controlled addition of alkylating agents to avoid excess.
  • Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

Stability studies indicate sensitivity to humidity and light. Under accelerated conditions (40°C/75% RH), hydrolysis of the carboxylic acid group generates 4,5,6,7-tetrahydrothieno[3,2-c]pyridine as a primary degradation product. Recommended storage includes desiccated environments (<25°C) and inert gas purging for long-term preservation .

Q. What methodologies are effective for evaluating biological activity in CNS disorder models?

In vitro assays:

  • Radioligand binding studies (e.g., 3^3H-serotonin displacement for 5-HT2A_{2A} receptor affinity). In vivo models:
  • Rodent forced-swim tests for antidepressant activity.
  • Electroencephalogram (EEG) monitoring in epilepsy models. Structural modifications (e.g., oxadiazole derivatives) are guided by computational docking to predict receptor interactions .

Methodological Notes

  • Synthetic Optimization : Reaction yields improve with microwave-assisted synthesis, reducing time from 24 hours to 2–4 hours .
  • Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves impurities with retention times <5% deviation from the main peak .
  • Safety Protocols : Use fume hoods and nitrile gloves due to irritant properties (R36/37/38). Waste must be neutralized before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride
Reactant of Route 2
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.